
Diethyl 2-(3-oxocyclopentyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 2-(3-oxocyclopentyl)propanedioate is an organic compound with the molecular formula C13H20O5 It is a derivative of diethyl malonate, where one of the hydrogen atoms on the methylene group is replaced by a 3-oxocyclopentyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl 2-(3-oxocyclopentyl)propanedioate can be synthesized through the alkylation of diethyl malonate. The process involves the following steps:
Formation of Enolate Ion: Diethyl malonate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion is then reacted with 3-bromocyclopentanone under controlled conditions to introduce the 3-oxocyclopentyl group.
Purification: The product is purified through recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of diethyl malonate and 3-bromocyclopentanone are used.
Continuous Stirred Tank Reactors (CSTR): The reactions are carried out in CSTRs to ensure uniform mixing and temperature control.
Automated Purification: Industrial-scale purification techniques such as distillation and automated chromatography are employed to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 2-(3-oxocyclopentyl)propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound-1,3-dione.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming diethyl 2-(3-hydroxycyclopentyl)propanedioate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: this compound-1,3-dione.
Reduction: Diethyl 2-(3-hydroxycyclopentyl)propanedioate.
Substitution: Various substituted diethyl 2-(3-oxocyclopentyl)propanedioates depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl 2-(3-oxocyclopentyl)propanedioate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential as a precursor in the synthesis of pharmaceutical agents.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is used in the production of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of diethyl 2-(3-oxocyclopentyl)propanedioate involves its interaction with various molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. The 3-oxocyclopentyl group plays a crucial role in the binding affinity and specificity of the compound. The pathways involved include inhibition of enzyme activity and modulation of receptor functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler analog without the 3-oxocyclopentyl group.
Diethyl 2-(2-oxocyclopentyl)propanedioate: A similar compound with a 2-oxocyclopentyl group instead of a 3-oxocyclopentyl group.
Diethyl 2-(3-oxocyclohexyl)propanedioate: A similar compound with a 3-oxocyclohexyl group.
Uniqueness
Diethyl 2-(3-oxocyclopentyl)propanedioate is unique due to the presence of the 3-oxocyclopentyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and binding affinity, making it valuable in various applications.
Propriétés
Numéro CAS |
91766-21-1 |
|---|---|
Formule moléculaire |
C12H18O5 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
diethyl 2-(3-oxocyclopentyl)propanedioate |
InChI |
InChI=1S/C12H18O5/c1-3-16-11(14)10(12(15)17-4-2)8-5-6-9(13)7-8/h8,10H,3-7H2,1-2H3 |
Clé InChI |
MOBDKKYJTMZJQF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1CCC(=O)C1)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-chloro-N-[3-(2-diethylaminoethylsulfanyl)propyl]-2-methoxy-acridin-9-amine](/img/structure/B14005133.png)
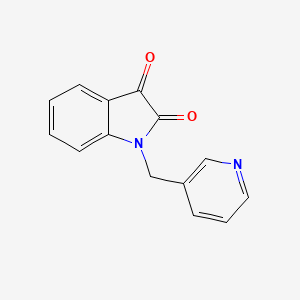
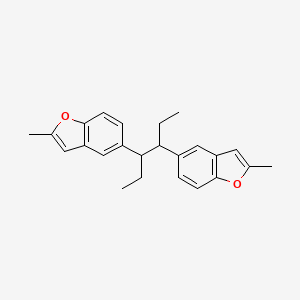
![Ethyl 7-amino-3-phenylthieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B14005145.png)
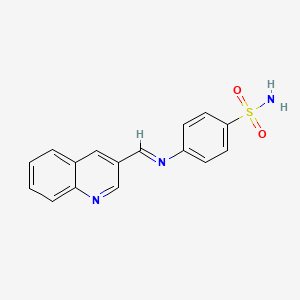
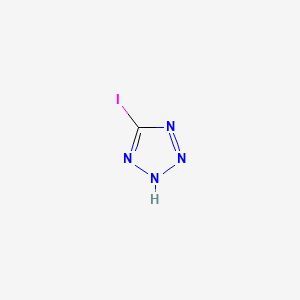
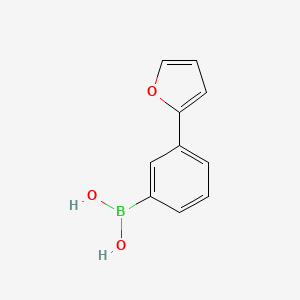
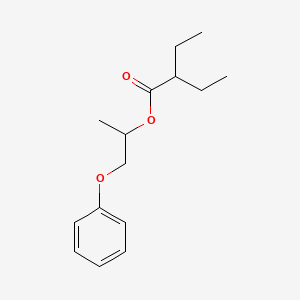
![3H-[1,2,4]thiadiazolo[4,3-a]pyridine 2,2-dioxide](/img/structure/B14005173.png)

![4-[(E)-(2,4-Dichlorophenyl)diazenyl]-3,5-diphenyl-1H-pyrazole-1-carbothioamide](/img/structure/B14005191.png)
![N-[4-(2-acetylhydrazinyl)-6-chloropyrimidin-5-yl]acetamide](/img/structure/B14005207.png)


